4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H13Cl2NO6S . It has a molecular weight of 406.24 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of 6H-1-benzopyrano [4,3-b]quinolin-6-ones has been accomplished via the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of ultrasound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition for Glaucoma Treatment
4-Chloro-3-sulfamoyl benzoic acid derivatives, including compounds similar to 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid, have been investigated for their potential as carbonic anhydrase inhibitors. These inhibitors have shown promising results in treating glaucoma by reducing intraocular pressure when applied topically. They exhibited good in vivo activity and a prolonged duration of action, potentially offering an alternative to existing drugs like dorzolamide and brinzolamide for glaucoma treatment (Mincione et al., 2001).
Directed Lithiation in Organic Synthesis
The compound plays a role in organic synthesis, particularly in directed lithiation processes. Directed lithiation of unprotected benzoic acids, including chloro-substituted derivatives, is a critical step in creating a wide range of organic compounds. This process is vital in developing routes to benzoic acids that are contiguously tri- and tetra-substituted with various functionalities (Bennetau et al., 1995).
Synthesis of Pharmaceutical Intermediates
It serves as a key intermediate in the manufacturing of therapeutic agents, such as Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, which are significant in diabetes therapy. This process involves a series of steps including nitration, hydrolysis, hydrogenation, and esterification, demonstrating its versatility in pharmaceutical synthesis (Yi Zhang et al., 2022).
Development of Solid Forms for Diuretics
This compound's derivatives, particularly 4-Chloro Salicylic Acid-5-Sulfonamide (CSAS), have been developed into various solid forms, including hydrates and cocrystals. These solid forms are studied for their potential use in diuretics, showing the compound's significance in developing new pharmaceutical formulations (Turza Alexandru et al., 2021).
Hepatic Peroxisome Proliferation
Derivatives of this compound have been studied for their role in inducing hepatic peroxisome proliferation. This process is associated with hypolipidemic effects, suggesting a potential therapeutic application in treating lipid disorders (Reddy & Krishnakantha, 1975).
Eigenschaften
IUPAC Name |
4-chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO6S/c1-23-12-7-13(24-2)11(6-10(12)17)18-25(21,22)14-5-8(15(19)20)3-4-9(14)16/h3-7,18H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUWYBFALMYJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.